1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- 1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270218
InChI: InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)
SMILES:
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-

CAS No.:

Cat. No.: VC16270218

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- -

Specification

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
IUPAC Name [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol
Standard InChI InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)
Standard InChI Key XIJUOTROAIAJMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=N2)CO)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- features a 1,2,4-triazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a hydroxymethyl (-CH2OH) moiety. This configuration confers polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3-(4-Chlorophenyl)-1H-1,2,4-triazole-5-methanol
Molecular FormulaC9H8ClN3O
Molecular Weight225.64 g/mol
SMILESClC1=CC=C(C=C1)C2=NNC(=N2)CO
CAS NumberNot yet assigned
PubChem CIDUnder investigation

The absence of a registered CAS number or PubChem CID underscores the compound’s emerging status in chemical databases .

Synthetic Methodologies

Core Triazole Synthesis

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation reactions. A patented high-pressure method using formic acid esters, hydrazine hydrate, and ammonium salts (e.g., ammonium chloride) achieves yields up to 90% for unsubstituted 1H-1,2,4-triazole . For the target compound, post-functionalization steps are required to introduce the 4-chlorophenyl and hydroxymethyl groups.

Table 2: Representative Reaction Conditions from Patent CN105906575A

ReactantsTemperature (°C)Time (h)Yield (%)
Methyl formate + NH2NH2·H2O + NH4Cl120–1301–284–90
Butyl formate + NH2NH2·H2O + (NH4)2SO4120284

Functionalization Strategies

  • 4-Chlorophenyl Introduction: Likely via Ullmann coupling or Suzuki-Miyaura cross-coupling using a triazole halide intermediate and 4-chlorophenylboronic acid.

  • Hydroxymethyl Addition: Oxidation of a methyl group (e.g., using KMnO4 in acidic conditions) or reduction of a nitrile substituent could yield the methanol group .

Physicochemical Properties

Spectral Characterization

While direct data for the compound is unavailable, analogous triazoles exhibit characteristic spectral signatures:

  • 1H NMR: Aromatic protons (δ 7.2–7.8 ppm), triazole protons (δ 8.1–8.5 ppm), and hydroxymethyl (-CH2OH) protons (δ 3.5–4.5 ppm) .

  • IR: O-H stretch (~3200–3500 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C-Cl absorption (~750 cm⁻¹) .

Thermal Behavior

Based on structurally similar compounds, the melting point is estimated between 140–160°C, with decomposition observed above 200°C .

ParameterPrecaution
Skin ContactWash immediately with soap and water
InhalationMove to fresh air; seek medical attention if symptoms persist
StorageStore in airtight containers at 2–8°C, away from oxidizing agents

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to integrate the 4-chlorophenyl and hydroxymethyl groups during triazole ring formation.

  • ADME/Tox Profiling: Computational predictions using SwissADME or ADMETLab to assess drug-likeness and metabolic stability.

  • In Vivo Studies: Evaluate bioavailability and efficacy in murine models for infectious or oncological indications.

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